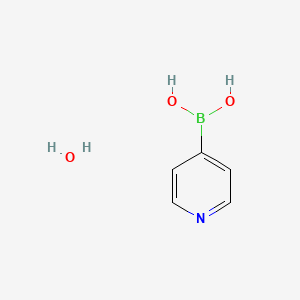

Pyridine-4-boronic acid hydrate

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

pyridin-4-ylboronic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BNO2.H2O/c8-6(9)5-1-3-7-4-2-5;/h1-4,8-9H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYRIWHXERKODLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=NC=C1)(O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60674660 | |

| Record name | Pyridin-4-ylboronic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256355-27-7 | |

| Record name | Pyridin-4-ylboronic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60674660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: Structural Dynamics and Synthetic Application of Pyridine-4-Boronic Acid Hydrate

Executive Summary

Pyridine-4-boronic acid hydrate (CAS: 1692-15-5) is a critical heterocyclic building block in medicinal chemistry, primarily utilized for installing the pyridine moiety via Suzuki-Miyaura cross-coupling. Unlike simple arylboronic acids, this molecule presents a unique "zwitterionic paradox" where the basicity of the pyridine nitrogen (

Structural Architecture: The "Hydrate" Enigma

Commercially labeled "hydrate," this molecule rarely exists as a discrete monomer in the solid state. It adopts a complex supramolecular network driven by the amphoteric nature of the pyridine ring and the hydrogen-bond donor/acceptor capability of the boronic acid group.

Supramolecular Assembly

X-ray crystallographic studies reveal that the "hydrate" designation refers to water molecules intercalated within a hydrogen-bonded lattice. The boronic acid moieties typically form centrosymmetric dimers (

-

Lattice Stability: Water molecules bridge the

protons and the pyridine nitrogen of adjacent molecules. -

Boroxine Equilibrium: Upon dehydration (heating or vacuum), the acid reversibly trimerizes to form the boroxine anhydride (

). This transformation is often invisible to the naked eye but drastically alters stoichiometry calculations.

Dynamic Equilibrium Visualization

The following diagram illustrates the speciation of the molecule in solution, which is pH-dependent and critical for reaction success.

Figure 1: Speciation of Pyridine-4-boronic acid. In synthesis, the Boronate Anion is the active transmetallating species, while the Boroxine is a storage form.

Reactivity Profile & Catalyst Poisoning

The primary failure mode in coupling pyridine-4-boronic acid is catalyst poisoning . The pyridine nitrogen is a competent

Mechanism of Interference

-

Standard Cycle:

undergoes oxidative addition with the aryl halide. -

Poisoning Event: The high concentration of Pyridine-4-boronic acid (relative to catalyst) drives the coordination of the Pyridine-N to the Pd(II) intermediate.

-

Result: Formation of a stable, unreactive Pd-pyridyl complex, preventing transmetallation.

Figure 2: The branching pathway showing how the pyridine nitrogen intercepts the oxidative addition complex, leading to catalyst deactivation.

Stability: The Protodeboronation Threat

Unlike 2-pyridineboronic acid, which deboronates rapidly (seconds) due to a specific zwitterionic mechanism, the 4-isomer is relatively robust. However, under high temperature and strong base, it undergoes protodeboronation , yielding pyridine.

-

Mechanism: Hydrolysis of the C-B bond, accelerated by metal salts (Cu, Ag) and high pH.

-

Comparison:

Experimental Protocols

Analytical Characterization (NMR)

Standard

Optimized NMR Protocol:

-

Solvent: Use

with 2 equivalents of -

Rationale: The base converts all species (acid, boroxine, aggregates) into the single, tetrahedral boronate anion

. -

Result: Sharp, well-resolved signals and accurate integration for stoichiometry checks.

Optimized Suzuki-Miyaura Coupling

To overcome catalyst poisoning, this protocol utilizes bulky, electron-rich ligands (SPhos or XPhos) which sterically prevent the pyridine nitrogen from binding to the Palladium center.

Reagents:

-

Aryl Halide (1.0 equiv)

-

This compound (1.2 - 1.5 equiv)

-

Catalyst:

(1 mol%) + XPhos (2-4 mol%)-

Alternative:

is robust but less active for chlorides.

-

-

Base:

(3.0 equiv) - Anhydrous phosphate is preferred over carbonate to buffer pH. -

Solvent: 1,4-Dioxane/Water (4:1 ratio).

Step-by-Step Workflow:

-

Degassing: Charge reaction vessel with Aryl Halide, Boronic Acid, Base, and Ligand. Cycle Vacuum/Argon (3x).

-

Solvent Addition: Add degassed Dioxane/Water.

-

Catalyst Addition: Add Pd source last (under Argon counter-flow).

-

Reaction: Heat to

C.-

Critical Check: Monitor consumption of halide by HPLC/UPLC. Do not extend reaction time unnecessarily to avoid protodeboronation of the product or remaining boronic acid.

-

-

Workup: The product is basic. Adjust aqueous layer to pH 10 before extraction (DCM or EtOAc) to ensure the pyridine product is in the organic phase.

Data Summary: Physical Properties

| Property | Value | Notes |

| Molecular Weight | 122.92 (Anhydrous) | Commercial "hydrate" MW varies; assume ~140.9 for calculations or titrate. |

| Melting Point | >300 °C | Dehydrates to boroxine before melting. |

| pKa (Nitrogen) | ~5.2 | Similar to pyridine. |

| pKa (Boron) | ~8.8 | Lewis acidity; forms anion at pH > 9. |

| Solubility | DMSO, MeOH, Water (Hot) | Poor solubility in non-polar solvents ( |

References

-

Structural Analysis & H-Bonding

- Crystallographic studies on pyridineboronic acids.

-

Source: (ACS Publications).

-

Protodeboronation Mechanisms

- Kinetic analysis of heteroaryl boronic acid stability.

-

Source: .

-

Suzuki Coupling Optimization

- Overcoming catalyst poisoning in pyridine cross-couplings.

-

Source: .

-

Impurity Control

- Strategies to suppress ligand transfer and side reactions.

-

Source: .[5]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Protodeboronation - Wikipedia [en.wikipedia.org]

- 3. 4-Pyridineboronic acid pinacol ester(181219-01-2) 1H NMR [m.chemicalbook.com]

- 4. What is Pyridine-4-boronic acid?_Chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyridine-4-boronic acid | 1692-15-5 [chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

Technical Guide: Synthesis of Pyridine-4-boronic Acid Hydrate from 4-Bromopyridine

Executive Summary

Pyridine-4-boronic acid (CAS: 1692-15-5) is a critical heterocyclic building block in medicinal chemistry, primarily utilized as a coupling partner in Suzuki-Miyaura cross-coupling reactions to install the pyridine moiety into drug scaffolds. While commercially available, its synthesis in the laboratory is often required to ensure freshness, reduce cost, or introduce isotopic labels.

This guide addresses the specific challenges associated with synthesizing this target from 4-bromopyridine hydrochloride . Unlike simple aryl bromides, the pyridine substrate presents two distinct hurdles:

-

Substrate Instability: The free base of 4-bromopyridine is unstable and prone to self-polymerization.[1]

-

Boronic Acid Equilibrium: The product exists in a dynamic equilibrium between the monomeric acid, the trimeric boroxine (anhydride), and the hydrate.

This document details two validated pathways: the Cryogenic Lithium-Halogen Exchange (standard research scale) and the Palladium-Catalyzed Borylation (functional group tolerant), with a focus on downstream isolation of the stable hydrate form.

Strategic Analysis of the Substrate

The Instability Factor

The starting material is typically supplied as 4-bromopyridine hydrochloride (4-BrPy·HCl) . The salt is stable, but the free base (4-BrPy) is not. Upon neutralization, the electron-deficient pyridine ring becomes susceptible to nucleophilic attack by the nitrogen lone pair of another 4-BrPy molecule, leading to rapid polymerization (formation of pyridylpyridinium salts).

Critical Directive: Never store 4-bromopyridine free base. Generate it in situ or immediately prior to the lithiation step.

The Product State (Acid vs. Boroxine)

Pyridine-4-boronic acid is rarely a pure monomeric species (

Methodology A: Cryogenic Lithium-Halogen Exchange

The "Gold Standard" for high-yielding, cost-effective synthesis on a research scale.

Mechanistic Workflow

This route relies on the rapid exchange of the bromine atom for lithium at -78°C, generating a 4-lithiopyridine intermediate. This species is highly nucleophilic and must be trapped immediately with a borate ester.

Experimental Protocol

Reagents:

-

4-Bromopyridine hydrochloride (10 mmol)

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes (22 mmol - Note: Excess used to neutralize trace water/HCl if not fully free-based, but free-basing first is recommended)

-

Triisopropyl borate (

) or Trimethyl borate ( -

Diethyl ether (

) or THF (Anhydrous) -

Sodium Hydroxide (NaOH) / Sodium Bicarbonate (

)

Step 1: Free-Basing (The "Flash" Partition)

-

Dissolve 4-BrPy[2][3][4]·HCl in a minimum amount of cold water.

-

Add cold saturated

or 1M NaOH until pH ~10. -

Rapidly extract with cold diethyl ether (

). -

Dry the organic layer over

for <5 minutes. Do not concentrate to dryness. Use the ether solution directly.

Step 2: Lithiation and Borylation

-

Transfer the ethereal solution of 4-BrPy to a flame-dried Schlenk flask under Argon/Nitrogen.

-

Cool the solution to -78°C (Dry ice/Acetone bath).

-

Critical Addition: Add n-BuLi dropwise over 20 minutes. Maintain internal temperature below -70°C.

-

Observation: A color change (often yellow/orange) indicates the formation of 4-lithiopyridine.

-

-

Stir for 15–30 minutes at -78°C. Do not extend this time, as the lithiated species can attack the pyridine ring of unreacted material.

-

Add Triisopropyl borate (

) dropwise. -

Allow the mixture to warm to room temperature (RT) slowly over 2–4 hours.

Step 3: Hydrolysis and Isolation

-

Quench the reaction with 2M HCl until pH < 2. This breaks the boronate "ate" complex.

-

Stir for 30 minutes.

-

Purification Trick: Wash the acidic aqueous layer with ether to remove organic impurities (unreacted bromide, butyl residues). The product remains in the aqueous phase as the pyridinium boronic acid salt.

-

Neutralize the aqueous layer carefully with 2M NaOH to pH ~5–6. The free boronic acid (or hydrate) will precipitate.

-

Filter the white solid and recrystallize from water/acetone to obtain the hydrate.

Methodology B: Palladium-Catalyzed Miyaura Borylation

The "Modern Alternative" for substrates sensitive to strong nucleophiles.

While Method A is direct, Method B is preferred if the pyridine ring contains other functional groups sensitive to n-BuLi.

Protocol Summary:

-

Catalyst:

or -

Boron Source: Bis(pinacolato)diboron (

). -

Solvent/Base: Dioxane with KOAc (anhydrous).

-

Conditions: Heat at 80°C–100°C for 4–12 hours.

-

Post-Process: This yields the pinacol ester .[5] To get the free acid hydrate, the ester must be hydrolyzed using sodium periodate (

) in aqueous THF/HCl.

Visualizing the Process

The following diagram illustrates the critical decision points and chemical transformations for the primary Lithium-Exchange route.

Caption: Workflow for the conversion of 4-bromopyridine HCl to Pyridine-4-boronic acid hydrate via Li-exchange.

Analytical Data & Quality Control

Data Comparison: Synthesis Routes

| Parameter | Method A: Li-Exchange | Method B: Pd-Catalyzed |

| Reagent Cost | Low (n-BuLi, Borate) | High (Pd catalyst, |

| Atom Economy | High | Low (Pinacol waste) |

| Scalability | Moderate (Cryogenic limits) | High (Batch/Flow compatible) |

| Yield | 60–75% | 70–85% (as ester) |

| Major Risk | Polymerization of free base | Protodeboronation during hydrolysis |

Interpreting the NMR (The Boroxine Issue)

When analyzing the product via

-

Cause: In solution, the equilibrium between the monomeric acid and the trimeric boroxine is fast. Adding

or a drop of -

Protodeboronation Check: Look for signals corresponding to unsubstituted pyridine (multiplets at

8.6 and 7.3 ppm). This indicates decomposition.

Troubleshooting & Critical Control Points

"My yield is <10%."

-

Diagnosis: The 4-bromopyridine likely polymerized before lithiation.

-

Fix: Ensure the time between free-basing and cooling to -78°C is less than 15 minutes. Alternatively, use the "In-Situ Quench" modification: Mix the borate ester with the bromide before adding n-BuLi (Barbier conditions), though this carries a risk of BuLi attacking the borate directly.

"The product is a sticky gum, not a solid."

-

Diagnosis: Incomplete hydrolysis or presence of mixed anhydrides.

-

Fix: Recrystallize from a mixture of Acetone:Water (10:1). The hydrate crystallizes well from aqueous systems.

Stability

-

Storage: Store at 4°C. Pyridine boronic acids are prone to protodeboronation (C-B bond cleavage) over time, especially if traces of base are present. The 4-position is more stable than the 2-position, but less stable than phenylboronic acids.

References

-

Organic Syntheses. Preparation of 3-Pyridylboronic Acid (Analogous protocol for pyridine boronic acids via Li-exchange). [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. (Context on boroxine/acid equilibrium). [Link]

-

Cox, P. A., et al. (2017).[6] Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society.[7] (Mechanistic insights on stability). [Link]

Sources

- 1. reddit.com [reddit.com]

- 2. researchgate.net [researchgate.net]

- 3. CN107892699B - A kind of synthesis technology of pyridine -4- boric acid - Google Patents [patents.google.com]

- 4. CN107892699A - A kind of synthesis technique of the boric acid of pyridine 4 - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02543A [pubs.rsc.org]

Technical Guide: Solubility Profile and Handling of Pyridine-4-boronic Acid Hydrate

Executive Summary

Pyridine-4-boronic acid hydrate (CAS: 1692-15-5 / 1256355-27-7) is a critical heterocyclic building block in medicinal chemistry, widely utilized for installing the pyridine moiety via Suzuki-Miyaura cross-coupling.[1] However, its application is frequently complicated by its amphoteric nature, tendency to form anhydrides (boroxines), and susceptibility to protodeboronation.[1]

This guide provides a definitive solubility landscape, mechanistic insights into its dissolution behavior, and validated protocols for handling this reagent in organic synthesis.[1]

Chemical Architecture & Physical Properties[1]

To master the solubility of this compound, one must understand its dynamic structural equilibrium.[1] Unlike simple phenylboronic acids, the pyridine ring introduces a basic nitrogen atom (

The Hydrate-Anhydride Equilibrium

Commercially supplied "Pyridine-4-boronic acid" is rarely a pure monomeric species.[1] It exists as a complex equilibrium mixture:

-

Monomeric Acid:

(Favored in aqueous/protic media).[1] -

Boroxine (Anhydride): A cyclic trimer formed by dehydration (Favored in dry, non-polar states).[1]

-

Hydrate: Water molecules hydrogen-bonded to the boronic hydroxyls, stabilizing the monomer lattice.[1]

Implication for Solubility: The "hydrate" designation implies the presence of water in the crystal lattice.[1] This water aids solubility in polar protic solvents but can cause cloudiness or phase separation in strictly anhydrous non-polar solvents (e.g., Hexanes, Toluene) unless a cosolvent is used.[1]

Solubility Landscape

The solubility of Pyridine-4-boronic acid is dictated by two competing forces: Hydrogen Bonding (favoring polar solvents) and

Solvent Compatibility Matrix[1]

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |

| Polar Aprotic | DMSO, DMF, DMAc | High | Disrupts intermolecular H-bonds; stabilizes the monomeric species.[1] Ideal for stock solutions.[1] |

| Polar Protic | Methanol, Ethanol | Moderate to High | Solvates via H-bonding.[1] Caution: Can form boronic esters (solvolysis) upon prolonged storage.[1] |

| Ethers | THF, 1,4-Dioxane | Moderate | Good solubility, often improved by adding small amounts of water or base.[1] |

| Chlorinated | DCM, Chloroform | Low | Insufficient polarity to break the crystal lattice effectively.[1] |

| Non-Polar | Hexanes, Toluene | Insoluble | Used as anti-solvents for precipitation/purification.[1] |

| Aqueous | Water (Neutral) | Low to Moderate | Zwitterionic character reduces solubility at neutral pH.[1] |

| Aqueous | Water (Acidic/Basic) | High | pH adjustment ionizes the molecule (Pyridinium cation or Boronate anion), drastically increasing solubility.[1] |

The "Zwitterionic Lock" Effect

In non-polar solvents, the basic nitrogen of one molecule can interact with the acidic boron of another, forming supramolecular aggregates.[1] This "Zwitterionic Lock" renders the compound insoluble in toluene or hexanes.[1] To dissolve it in these media, you must break this interaction using a Lewis base (like a phosphine ligand or amine base) or a polar co-solvent (alcohol/DMF).[1]

Mechanistic Visualization

The following diagram illustrates the equilibrium states that dictate solubility and the decision process for solvent selection.

Caption: Figure 1.[1][2] Solvation dynamics showing the competition between monomer stabilization (DMSO) and aggregation (Non-polar).

Experimental Protocols

Protocol A: Preparation of a Stable Stock Solution (1.0 M)

Use this protocol for high-throughput screening or automated synthesis.[1]

Reagents: this compound, Anhydrous DMSO.[1]

-

Weighing: Accurately weigh the boronic acid. Note: Assume a purity of ~95% to account for hydration/anhydride variance unless a specific CoA is available.

-

Solvent Addition: Add anhydrous DMSO to achieve 75% of the final volume.

-

Dissolution: Sonicate for 5–10 minutes at ambient temperature. The solution should become clear and light orange/yellow.[1]

-

Expert Tip: If turbidity persists, warm gently to 40°C. Do not exceed 60°C to prevent thermal decomposition.[1]

-

-

Volume Adjustment: Top up to final volume with DMSO.

-

Storage: Store at 4°C under Argon. Use within 24 hours to avoid oxidative degradation (formation of 4-hydroxypyridine).[1]

Protocol B: Solvent Selection for Suzuki-Miyaura Coupling

Optimizing for the "Oxo-Palladium" Pathway.[1]

Context: For Pyridine-4-boronic acid, the rate-limiting step is often transmetalation.[1] This requires the formation of a reactive boronate species.[1][2]

-

Standard System (High Solubility):

-

Challenging Substrates (Aggregation Issues):

Stability & Troubleshooting: Protodeboronation

The 4-pyridyl position is electronically deficient, making the C-B bond susceptible to hydrolytic cleavage, especially at high pH or high temperature.[1] This process, protodeboronation , yields Pyridine as a side product.[1]

Mechanism:

-

Base attacks the boron atom, forming a tetrahedral boronate anion.[1]

-

The C-B bond breaks, protonating the pyridine ring (often using water as the proton source).[1]

Mitigation Strategy:

-

Avoid Strong Bases: Use weaker bases like

or -

Reduce Water: While some water is needed for solubility, excess water accelerates protodeboronation.[1] Use a minimal amount (e.g., 5-10% v/v).[1]

-

Pre-Catalyst Activation: Use highly active catalysts (e.g., Pd(dppf)Cl2, XPhos Pd G3) to increase the coupling rate relative to the decomposition rate [2].[1]

Caption: Figure 2.[1][2] Pathway of base-catalyzed protodeboronation, the primary degradation mode.[1]

References

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.[1]

-

Billingsley, K., & Buchwald, S. L. (2007).[1] An Improved System for the Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358-3366.[1]

-

PubChem. (n.d.).[1][3] this compound (CID 46739021).[1][3] National Center for Biotechnology Information.[1] [1]

Sources

- 1. (Pyridin-4-yl)boronic acid | C5H6BNO2 | CID 2734379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 3. This compound | C5H8BNO3 | CID 46739021 - PubChem [pubchem.ncbi.nlm.nih.gov]

Pyridine-4-boronic acid hydrate stability and storage conditions

Technical Whitepaper: Stability Dynamics and Storage Optimization of Pyridine-4-boronic Acid Hydrate

Executive Summary this compound (CAS: 1692-15-5) is a critical yet notoriously labile building block in medicinal chemistry, widely employed in Suzuki-Miyaura cross-couplings to introduce the pyridine moiety into pharmaceutical scaffolds. Unlike its phenylboronic acid counterparts, the electron-deficient nature of the pyridine ring renders the C–B bond significantly more susceptible to cleavage (protodeboronation) and oxidative degradation.

This technical guide synthesizes field-proven handling protocols with mechanistic insights, providing researchers with a self-validating system to maintain reagent integrity and ensure reproducible experimental outcomes.

The Instability Mechanism: Why It Degrades

To preserve Pyridine-4-boronic acid, one must understand the molecular drivers of its decomposition. The instability is not random; it is a predictable cascade driven by two primary pathways: Protodeboronation and Anhydride Formation .

Protodeboronation (The Irreversible Loss)

The most critical degradation pathway is the hydrolytic cleavage of the Carbon-Boron (C–B) bond, yielding pyridine and boric acid. This process is accelerated by:

-

Basicity/pH: The presence of the basic pyridyl nitrogen facilitates the formation of zwitterionic species.[1] In aqueous or moist environments, this zwitterion lowers the activation energy for C–B bond fracture.

-

Metal Contaminants: Trace transition metals can catalyze this cleavage.

The Boroxine Equilibrium (The "False" Impurity)

Boronic acids exist in a reversible equilibrium with their cyclic trimeric anhydrides, known as boroxines .

-

The Trap: Researchers often misinterpret the presence of boroxine in NMR spectra as a permanent impurity. In reality, this is a thermodynamic equilibrium driven by the removal of water.

-

Implication: A sample appearing "impure" due to boroxine content is often perfectly usable for Suzuki couplings, as the base and water in the reaction mixture will hydrolyze the boroxine back to the active boronic acid species.

Figure 1: The reversible dehydration of boronic acid to boroxine. This process is driven by entropy and water removal.

Storage & Handling Protocols

The following protocols are designed to minimize the kinetic rate of protodeboronation and prevent uncontrolled dehydration.

The "Gold Standard" Storage Protocol

For long-term storage (>1 month), strict adherence to these conditions is required to maintain >98% purity.

| Parameter | Specification | Rationale |

| Temperature | -20°C | Significantly slows the kinetics of C–B bond cleavage and oxidation. |

| Atmosphere | Argon or Nitrogen | Displaces oxygen (preventing oxidation) and moisture (preventing protodeboronation). |

| Container | Amber Glass + Parafilm | Amber glass blocks UV; Parafilm creates a secondary moisture barrier. Avoid metal containers. |

| Desiccant | Silica Gel / P₂O₅ | Essential to maintain the "dry" state, though over-drying can push the equilibrium toward the boroxine. |

Handling "Best Practices"

-

Warm-Up Period: Always allow the refrigerated container to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid, which would immediately catalyze degradation.

-

Aliquotting: If the reagent is used frequently, divide the bulk material into single-use aliquots inside a glovebox to avoid repeated freeze-thaw-open cycles.

Quality Control: The NMR Self-Validation System

Standard QC methods often fail because they do not account for the boroxine equilibrium. The following NMR protocol ensures an accurate assessment of functional purity.

The Solvent Trap

-

Avoid CDCl₃: Pyridine-4-boronic acid is poorly soluble in chloroform, and the resulting suspension often shows broad, uninterpretable peaks due to oligomerization.

-

Avoid DMSO-d₆ (for quantification): While soluble, DMSO is hygroscopic and can complicate the water integration.

Recommended Analytical Protocol

Objective: To distinguish between active boronic acid, boroxine (reversible), and pyridine (degraded impurity).

-

Solvent Choice: Use MeOD (Methanol-d₄) or D₂O with 1 eq. NaOD .

-

Why? Methanol and basic water rapidly break down the boroxine ring, converting all boron species into a single monomeric solvate. This simplifies the spectrum to a single set of signals.

-

-

Sample Prep: Dissolve ~10 mg of sample in 0.6 mL solvent.

-

Analysis:

-

1H NMR: Look for the characteristic aromatic protons of the pyridine ring.

-

11B NMR (Optional but recommended):

-

Recovery & Purification Workflow

If a batch has degraded or contains significant impurities, use this workflow to recover usable material. Note that if protodeboronation exceeds 20%, it is often more cost-effective to discard the batch.

Method A: The "Cold Chloroform" Wash (For removing organic impurities)

Since Pyridine-4-boronic acid is insoluble in chloroform, but many of its organic decomposition products (like pyridine or nitro-impurities) are soluble:

-

Place the crude solid in a sintered glass funnel.

-

Wash with ice-cold CHCl₃ (3 x 10 mL per gram of solid).

-

Apply gentle vacuum to dry the filter cake.

-

Validation: Run an NMR of the solid. The filtrate will contain the impurities.

Method B: Conversion to MIDA Boronate (For long-term salvage)

If the acid is too unstable for your application, convert it to the N-methyliminodiacetic acid (MIDA) boronate. MIDA boronates are air-stable, chromatography-compatible, and can be stored on the benchtop indefinitely.

Figure 2: Stabilization strategy using MIDA ligand complexation. This transforms the labile acid into a robust intermediate.

References

-

Gillis, E. P., & Burke, M. D. (2007). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 129(21), 6716-6717. Retrieved from [Link]

-

IUPAC. (2022). Protodeboronation: Mechanisms and Strategies for Mitigation. Pure and Applied Chemistry. Retrieved from [Link]

-

Tokunaga, Y., et al. (2002). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Journal of the Chemical Society, Perkin Transactions 2.[9] Retrieved from [Link]

Sources

- 1. Protodeboronation - Wikipedia [en.wikipedia.org]

- 2. Pyridine-4-boronic acid | 1692-15-5 [chemicalbook.com]

- 3. What is Pyridine-4-boronic acid?_Chemicalbook [chemicalbook.com]

- 4. fishersci.dk [fishersci.dk]

- 5. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. research.ed.ac.uk [research.ed.ac.uk]

- 8. reddit.com [reddit.com]

- 9. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

The Versatile Virtuoso: An In-Depth Technical Guide to the Reactivity Profile of Pyridine-4-boronic Acid Hydrate

Foreword: The Strategic Importance of the Pyridyl Moiety

In the landscape of modern medicinal chemistry and materials science, the pyridine scaffold stands as a cornerstone of molecular design. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability have cemented its role in a vast array of pharmaceuticals and functional materials. Pyridine-4-boronic acid hydrate emerges as a pivotal reagent, offering a direct and versatile route to introduce the 4-pyridyl moiety. This guide provides an in-depth exploration of its reactivity, focusing on the underlying principles that govern its application in key synthetic transformations. We will delve into the nuances of its engagement in Suzuki-Miyaura and Chan-Lam couplings, dissect common challenges such as protodeboronation, and provide field-proven protocols to empower researchers in their synthetic endeavors.

Core Characteristics of this compound

This compound (C₅H₆BNO₂·H₂O) is a crystalline solid that is generally stable under normal conditions.[1][2] Its reactivity is a tale of two functionalities: the nucleophilic boronic acid and the Lewis basic pyridine nitrogen. This duality dictates its behavior in transition metal-catalyzed reactions and its susceptibility to certain side reactions.

| Property | Value | Source |

| Molecular Formula | C₅H₈BNO₃ | [3] |

| Molecular Weight | 140.94 g/mol | [3] |

| Appearance | White to light yellow powder/crystal | [4] |

| Stability | Stable under recommended storage conditions (cool, dry place) | [1][2] |

Handling and Storage: To ensure its reactivity and prevent degradation, this compound should be stored in a tightly sealed container in a cool, dry environment.[1] It is incompatible with strong oxidizing agents and strong bases.[1][2]

The Workhorse Reaction: Suzuki-Miyaura Cross-Coupling

The palladium-catalyzed Suzuki-Miyaura coupling is the preeminent method for forming carbon-carbon bonds, and pyridine-4-boronic acid is an excellent coupling partner for the synthesis of 4-arylpyridines, a key substructure in numerous active pharmaceutical ingredients (APIs).[5][6]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura reaction is a well-orchestrated sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][7] The presence of the pyridine nitrogen introduces specific considerations.

Figure 1: Generalized Catalytic Cycle for the Suzuki-Miyaura Coupling.

A crucial, yet often overlooked, aspect is the activation of the boronic acid by a base.[8] The base converts the neutral boronic acid into a more nucleophilic boronate species, which facilitates the transmetalation step.[8] The choice of base is critical and can significantly impact the reaction outcome.

Causality in Experimental Design

-

Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is paramount. Electron-rich and bulky phosphine ligands often enhance the rate of oxidative addition and reductive elimination. However, a significant challenge in the synthesis of 4-arylpyridines is the formation of impurities derived from the aryl groups of the phosphine ligands.[5][9] Therefore, careful selection of ligands, such as those with non-aryl substituents or specialized structures, can be crucial for minimizing these byproducts.[9]

-

Base and Solvent System: The base not only activates the boronic acid but also influences the overall reaction kinetics and can impact the stability of the catalyst and reactants. Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides.[10] The solvent system, often a mixture of an organic solvent (like dioxane, toluene, or DMF) and water, must be chosen to ensure adequate solubility of all components.[2]

Field-Proven Experimental Protocol: Synthesis of 4-Phenylpyridine

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of bromobenzene with this compound.

Materials:

-

This compound (1.2 mmol)

-

Bromobenzene (1.0 mmol)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

-

Triphenylphosphine (PPh₃, 0.08 mmol)

-

Potassium carbonate (K₂CO₃, 2.0 mmol)

-

1,4-Dioxane (5 mL)

-

Water (1 mL)

Procedure:

-

To a Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, bromobenzene, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add the degassed 1,4-dioxane and water via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 8-12 hours.[10]

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford 4-phenylpyridine.

Performance Data

The yield of Suzuki-Miyaura couplings with pyridine-4-boronic acid is highly dependent on the coupling partner and reaction conditions.

| Aryl Halide | Catalyst System | Base | Solvent | Yield (%) | Reference |

| 4-Bromoanisole | Pd/Fe₃O₄/Charcoal | K₂CO₃ | DMF/H₂O | >95 | [1] |

| 4-Bromobenzonitrile | Pd/NiFe₂O₄ | K₂CO₃ | DMF/H₂O | ~90 | [11] |

| 4-Iodopyridine | Pd(dppf)Cl₂·CH₂Cl₂ | Cs₂CO₃ | Toluene/H₂O | 97 | [9] |

The Chan-Lam Coupling: Forging Carbon-Heteroatom Bonds

The Chan-Lam (or Chan-Evans-Lam) coupling provides a powerful method for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, utilizing a copper catalyst.[12][13] Pyridine-4-boronic acid serves as an effective arylating agent for a wide range of amines, amides, and phenols.

Mechanistic Insights

The mechanism of the Chan-Lam coupling is still a subject of some debate, but a generally accepted pathway involves the formation of a copper(II) complex that undergoes transmetalation with the boronic acid.[14] This is followed by coordination of the nucleophile (amine or alcohol) and subsequent reductive elimination to form the desired product and a copper(0) species, which is then reoxidized to copper(II) by an oxidant (often atmospheric oxygen).[13]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. mdpi.com [mdpi.com]

- 5. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. books.rsc.org [books.rsc.org]

- 13. Chan-Lam Coupling [organic-chemistry.org]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Structural Chemistry of Pyridine-4-Boronic Acid for Drug Development Professionals

Foreword: Beyond the Datasheet – A Structural Perspective on a Key Building Block

To the researchers, medicinal chemists, and formulation scientists navigating the complex landscape of drug discovery, this guide offers a deep dive into the structural intricacies of pyridine-4-boronic acid. More than just a versatile reagent for Suzuki-Miyaura couplings, this molecule is a powerful tool in the realm of crystal engineering and supramolecular chemistry.[1][2][3] Its true potential is unlocked when we understand and control its solid-state behavior, particularly the role of hydration and hydrogen bonding. This guide will move beyond the surface-level applications and provide a foundational understanding of its crystal architecture, empowering you to leverage its properties for the rational design of active pharmaceutical ingredients (APIs) with optimized solid-state characteristics.

The Dual Personality of Pyridine-4-Boronic Acid: A Catalyst and a Crystal Engineering Tool

Pyridine-4-boronic acid is a bifunctional molecule with a rich chemical character that makes it invaluable in pharmaceutical development. On one hand, the boronic acid moiety is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable precision through palladium-catalyzed cross-coupling reactions.[2] This reactivity is instrumental in the synthesis of numerous APIs, including the anaplastic lymphoma kinase (ALK) inhibitor, ceritinib.

On the other hand, the molecule possesses a unique combination of hydrogen bond donors (the boronic acid hydroxyl groups) and an acceptor (the pyridine nitrogen), making it an exceptional building block for constructing intricate supramolecular assemblies.[2] This dual nature allows for the rational design of crystalline materials with tailored physicochemical properties, such as solubility, stability, and bioavailability.

The Critical Influence of Hydration on Crystal Packing

Commercially available pyridine-4-boronic acid often exists as a hydrate, and it is crucial to recognize that the presence of water molecules is not a mere impurity but a fundamental component of the crystal lattice.[4][5] These water molecules actively participate in the hydrogen-bonding network, profoundly influencing the crystal's symmetry, packing, and ultimately, its physical properties. The desolvated (anhydrous) form will exhibit a distinctly different crystal structure. Furthermore, the boronic acid group itself can undergo dehydration to form a cyclic anhydride known as a boroxine. This variability underscores the importance of stringent control over hydration during crystallization processes to ensure the formation of the desired solid form.

| Property | Anhydrous Pyridine-4-boronic acid | Pyridine-4-boronic acid hydrate |

| CAS Number | 1692-15-5[6] | 1256355-27-7[4][5] |

| Molecular Formula | C5H6BNO2[6] | C5H8BNO3[4] |

| Molecular Weight | 122.92 g/mol [6] | 140.94 g/mol [4] |

| Key Structural Feature | Direct intermolecular interactions between pyridine-4-boronic acid molecules. | Water molecules act as bridges in the hydrogen-bonding network. |

Deconstructing the Crystal Lattice: The Supramolecular Synthons of Pyridine-4-Boronic Acid

The predictability of crystal structures is a central goal in crystal engineering. This is often achieved by identifying and utilizing robust supramolecular synthons – recognizable patterns of intermolecular interactions. In the case of pyridine-4-boronic acid and its hydrates, the primary interactions are hydrogen bonds.

The boronic acid group is a versatile hydrogen bond donor and can form several key synthons:

-

The Boronic Acid Homodimer: Two boronic acid molecules can form a cyclic dimer through a pair of O-H···O hydrogen bonds. This is a common motif in the crystal structures of many boronic acids.

-

The Boronic Acid-Water-Boronic Acid Bridge: In the hydrated form, water molecules can bridge two boronic acid groups, creating extended chains or sheets.

-

The Pyridine-Boronic Acid Interaction: The pyridine nitrogen is a hydrogen bond acceptor and can interact with the hydroxyl groups of the boronic acid, leading to the formation of chains or more complex networks.

These synthons, either individually or in combination, dictate the overall three-dimensional architecture of the crystal.

Experimental Workflow for Crystal Structure Determination

The definitive method for elucidating the crystal structure of this compound is single-crystal X-ray diffraction. The following workflow outlines the critical steps:

Caption: A typical workflow for single-crystal X-ray diffraction analysis.

The Power of Co-crystallization: Modulating Physicochemical Properties

The principles of supramolecular chemistry can be harnessed to intentionally design new crystalline forms of APIs with improved properties. This is achieved through co-crystallization, where the API is crystallized with a benign co-former molecule. Pyridine-4-boronic acid, with its robust hydrogen bonding capabilities, is an excellent candidate for use as a co-former or as a model system for understanding co-crystal formation.

By selecting co-formers with complementary hydrogen bonding sites, it is possible to create a diverse range of crystalline architectures with modified melting points, solubilities, and dissolution rates. For instance, co-crystallization with dicarboxylic acids can lead to the formation of intricate hydrogen-bonded networks where the pyridine nitrogen and the boronic acid hydroxyls interact with the carboxylic acid groups of the co-former.

Logical Relationship in Co-crystal Design

Caption: The logic of co-crystal design based on supramolecular synthons.

Conclusion: A Call for a Structure-Informed Approach

Pyridine-4-boronic acid is far more than a simple synthetic intermediate. A thorough understanding of its solid-state chemistry, particularly the influence of hydration and its hydrogen-bonding capabilities, is paramount for any drug development professional working with this versatile molecule. By embracing a structure-informed approach, we can move from empirical screening to rational design of crystalline forms with optimal properties, ultimately accelerating the journey from the laboratory to the clinic. The principles outlined in this guide serve as a foundational framework for unlocking the full potential of pyridine-4-boronic acid and other key pharmaceutical building blocks.

References

-

LookChem. Cas 1692-15-5,Pyridine-4-boronic acid. [Link]

-

PubChem. This compound | C5H8BNO3 | CID 46739021. [Link]

Sources

- 1. Pyridine-4-boronic acid | 1692-15-5 [chemicalbook.com]

- 2. What is Pyridine-4-boronic acid?_Chemicalbook [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C5H8BNO3 | CID 46739021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 1256355-27-7 [sigmaaldrich.com]

- 6. 4-Pyridineboronic Acid | CAS 1692-15-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

Understanding the Role of Water in Pyridine-4-Boronic Acid Hydrate

Technical Guide for Pharmaceutical & Materials Science Applications

Executive Summary

Pyridine-4-boronic acid (PBA) is a critical heterocyclic building block in Suzuki-Miyaura cross-coupling and supramolecular assembly. However, its commercial supply often varies between the free acid , the anhydride (boroxine) , and the hydrate .

For the researcher, "hydrate" is not merely a solvent inclusion; it is a distinct structural entity where water molecules stabilize the boronic acid functionality against reversible dehydration. This guide dissects the thermodynamic, structural, and synthetic implications of this hydration, providing self-validating protocols to ensure experimental reproducibility.

Part 1: The Thermodynamic Equilibrium

The Boronic Acid-Boroxine Cycle

Unlike carboxylic acids, boronic acids are Lewis acids that exist in a dynamic equilibrium with their dehydrated trimeric form, the boroxine . This transformation is driven by entropy and water activity (

In the solid state, Pyridine-4-boronic acid tends to dehydrate to the boroxine (anhydride) if not stabilized by a hydrogen-bonding network. The "hydrate" form implies that water molecules are incorporated into the crystal lattice, effectively "locking" the molecule in its monomeric, reactive acid state (

Mechanism of Reversible Dehydration

The dehydration proceeds through an acyclic diboroxane intermediate before cyclizing into the six-membered boroxine ring (

Figure 1: The thermodynamic cycle of boronic acid dehydration. The hydrate form arrests this cycle at the monomer stage via lattice stabilization.

Part 2: Structural Role of Water

Supramolecular Synthons & Crystal Engineering

Pyridine-4-boronic acid is unique because it contains both a hydrogen bond donor (

-

Head-to-Tail Assembly: The primary interaction is the intermolecular hydrogen bond between the boronic hydroxyl and the pyridine nitrogen of a neighboring molecule (

). -

The Role of Water: In the hydrate form, water molecules do not just fill voids; they act as bridging agents . A water molecule often inserts itself into the hydrogen bond network, accepting a proton from boron-hydroxyl and donating to the pyridine nitrogen.

Key Insight: This water bridge reduces the strain in the crystal lattice and prevents the molecules from aligning in the geometry required for dehydration to boroxine.

Zwitterionic Character

In the presence of water, Pyridine-4-boronic acid can exhibit zwitterionic character (

-

Anhydrous: Predominantly neutral, trigonal planar boron.

-

Hydrate: Mixed character; increased population of tetrahedral boron species.

Part 3: Analytical Challenges & Protocols

Distinguishing the hydrate from the anhydride is the most common failure point in QC. A sample labeled "Pyridine-4-boronic acid" may actually be 100% boroxine if stored improperly.

Protocol A: Differentiating Hydrate vs. Anhydride (TGA/DSC)

Objective: Quantify lattice water vs. surface moisture vs. dehydration water.

| Step | Parameter | Expected Observation (Hydrate) | Expected Observation (Anhydride) |

| 1 | Equilibration | Hold at 30°C for 5 min | Stable Mass |

| 2 | Ramp 1 | 5°C/min to 110°C | Mass Loss A: ~10-15% (Lattice water release) |

| 3 | Isotherm | Hold 110°C for 10 min | Plateau |

| 4 | Ramp 2 | 10°C/min to 300°C | Mass Loss B: Stoichiometric dehydration to boroxine |

Interpretation:

-

If Mass Loss A corresponds to a 1:1 molar ratio of water (approx. 12-13% w/w), the material is the monohydrate .

-

If Mass Loss A is negligible but the material melts/degrades >300°C, it is the boroxine .

Protocol B: NMR Validation ( and )

Standard

Recommended Solvent System: DMSO-

-

Prepare Sample: Dissolve 10 mg in 0.6 mL solvent.

-

Run

NMR:-

Signal at ~27-32 ppm: Indicates trigonal species (Free Acid or Boroxine).

-

Signal at ~2-10 ppm: Indicates tetrahedral species (Boronate anion or Zwitterion).

-

-

The "Water Shift" Test:

-

Add 10

of -

Free Acid/Hydrate: Chemical shift remains relatively constant or sharpens.

-

Boroxine: Peak may shift upfield and broaden initially as the ring hydrolyzes to the monomer.

-

Part 4: Synthetic Implications (Suzuki-Miyaura Coupling)

The choice of hydrate vs. anhydride drastically alters the stoichiometry of the cross-coupling reaction.

Stoichiometry Correction

Using the hydrate without correcting molecular weight leads to under-loading of the reagent.

-

Anhydride MW: ~104.9 g/mol (per boron unit)

-

Free Acid MW: 122.9 g/mol

-

Monohydrate MW: 140.9 g/mol

-

Error Magnitude: Using hydrate mass with acid MW calculations results in a 15% molar deficiency , potentially stalling the catalyst cycle.

The "Pre-Activation" Effect

Suzuki coupling requires a base (e.g.,

-

Pathway A (Anhydride): Requires two steps: Hydrolysis (consuming water from the solvent/base)

Activation. -

Pathway B (Hydrate): Requires one step: Activation.

Guidance: When using anhydrous solvents (e.g., dry Dioxane), the hydrate form often provides higher yields because it carries the necessary "structural water" to facilitate the formation of the reactive boronate species without needing exogenous water.

Experimental Workflow: Handling the Hydrate

Figure 2: Decision tree for optimizing Suzuki-Miyaura coupling based on the hydration state of the starting material.

References

-

Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[1] Wiley-VCH. Link

-

Nishiyabu, R., Kubo, Y., James, T. D., & Fossey, J. S. (2011). Boronic acid building blocks: tools for self assembly.[2][3] Chemical Communications, 47, 1106-1123. Link

-

Illa, O., et al. (2019). Cations brought together by hydrogen bonds: The protonated pyridine-boronic acid dimer explained. New Journal of Chemistry, 43. Link

-

Li, C., et al. (2024). Water-stable boroxine structure with dynamic covalent bonds.[4][5] Nature Communications. Link

-

PubChem. (n.d.).[6] Pyridine-4-boronic acid hydrate (CID 46739021).[6] National Library of Medicine. Link

Sources

The Evolution of Pyridine-4-Boronic Acid Hydrate: From Synthetic Challenge to Pharmacophore Staple

Executive Summary

Pyridine-4-boronic acid hydrate (CAS: 1692-15-5) represents a critical junction between inorganic boron chemistry and heterocyclic drug discovery. Unlike its carbocyclic analogue (phenylboronic acid), the pyridine variant historically presented significant synthetic hurdles due to the electron-deficient nature of the pyridine ring, which accelerates protodeboronation (C-B bond cleavage). This guide details the evolution of its synthesis—from cryogenic lithium-halogen exchange to modern catalytic borylation—and provides validated protocols for its application in Suzuki-Miyaura cross-coupling, a reaction essential for synthesizing 4-arylpyridine motifs found in kinase inhibitors and other therapeutics.

Part 1: Historical Context & The "Instability" Challenge

The Early Boron Gap

While Edward Frankland isolated the first boronic acid (ethylboronic acid) in 1860, heteroaryl boronic acids remained elusive for over a century. The primary barrier was not the formation of the C-B bond, but its retention.

The Protodeboronation Problem

The pyridine ring is electron-deficient, acting as a "

-

Mechanism: Under basic conditions (common in Suzuki couplings), the boron atom accepts a hydroxide ion to form a boronate "ate" complex.

-

The Failure: In electron-poor rings like pyridine, the carbon-boron bond is weakened. If the ring nitrogen is protonated or complexed with a metal, the ring becomes even more electron-withdrawing, facilitating the hydrolytic cleavage of the C-B bond and replacing it with a proton (H).

-

Result: The researcher is left with pyridine (the starting material or byproduct) rather than the coupled product.

The Breakthrough: Cryogenic Lithiation

The reliable synthesis of pyridine-4-boronic acid became possible only with the refinement of organolithium reagents in the mid-20th century. The key was kinetic control : performing Lithium-Halogen exchange at -78°C to generate the 4-lithiopyridine intermediate, which is then trapped with a borate ester before it can isomerize, polymerize, or decompose.

Part 2: Chemical Identity – The Hydrate vs. Boroxine Equilibrium

Researchers often purchase "Pyridine-4-boronic acid" but receive a bottle labeled "Hydrate" or "Hydrochloride." Understanding this speciation is critical for stoichiometry.

| Form | Structure Description | Stability | Usage Note |

| Free Acid | Unstable | Spontaneously dehydrates in air/vacuum. | |

| Boroxine | Stable | The form often present in "anhydrous" samples. Requires hydrolysis in situ. | |

| Hydrate | Metastable | The water molecules H-bond to the hydroxyls, preventing trimerization. | |

| HCl Salt | Most Stable | Protonation of the pyridine nitrogen prevents side reactions. |

Critical Insight: When calculating molar equivalents for a reaction, assume the commercial solid is a mixture of the free acid and the boroxine trimer unless it is the HCl salt. A common practice is to use a slight excess (1.1–1.2 equiv) to account for the variable molecular weight caused by dehydration.

Part 3: Synthetic Protocols

Protocol A: Synthesis via Cryogenic Lithium-Halogen Exchange

This is the "Gold Standard" method for primary synthesis, offering the highest regioselectivity.

Reagents:

-

4-Bromopyridine hydrochloride (1.0 equiv)

-

n-Butyllithium (2.2 equiv, 2.5 M in hexanes)

-

Triisopropyl borate (1.2 equiv)

-

Solvent: Anhydrous THF (dry, inhibitor-free)

Workflow:

-

Free Base Generation: Neutralize 4-bromopyridine HCl with aqueous

, extract into ether, dry, and concentrate immediately before use (free 4-bromopyridine is unstable). -

Cryogenic Setup: Cool a solution of 4-bromopyridine in THF to -78°C (dry ice/acetone bath).

-

Exchange: Add n-BuLi dropwise over 30 minutes. Crucial: The temperature must not rise above -70°C to prevent the "Wurtz-type" coupling of the lithiated species with unreacted bromide.

-

Quench: Stir for 30 mins, then add Triisopropyl borate rapidly.

-

Hydrolysis: Allow to warm to room temperature. Quench with 2M HCl.

-

Isolation: Adjust pH to ~5.5 (isoelectric point) to precipitate the product, or isolate as the HCl salt by evaporation.

Visualization: Synthesis Pathway

Caption: The cryogenic pathway relies on kinetic trapping of the unstable 4-lithiopyridine intermediate.

Part 4: Application – Suzuki-Miyaura Cross-Coupling

The primary utility of Pyridine-4-boronic acid is the installation of the pyridine ring onto aryl halides. This is a ubiquitous step in the synthesis of kinase inhibitors (e.g., Sorafenib analogues).

Protocol B: Optimized Coupling Conditions

Standard conditions often fail due to the coordination of the pyridine nitrogen to the Palladium catalyst, poisoning it. This protocol uses a phosphine ligand to outcompete the pyridine.

Reagents:

-

Aryl Bromide (1.0 equiv)

-

This compound (1.2 equiv)

-

Catalyst:

(3-5 mol%) -

Base:

(3.0 equiv) - Phosphate is preferred over carbonate for sensitive heterocycles. -

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step:

-

Degassing: Sparge solvents with Argon for 15 minutes. Oxygen is the enemy of this catalytic cycle.

-

Assembly: Combine Aryl Bromide, Boronic Acid, and Base in the reaction vessel.

-

Catalyst Addition: Add Pd catalyst last, under a positive pressure of Argon.

-

Reaction: Heat to 90°C for 4-12 hours.

-

Workup: Cool, filter through Celite (to remove Pd black), and partition between EtOAc and Water.

Mechanism & Failure Modes (Protodeboronation)

The diagram below illustrates the competition between the productive Transmetalation (Suzuki) and the destructive Protodeboronation.

Caption: High base concentration stabilizes the 'Ate' complex but increases risk of protodeboronation if Pd cycle is slow.

References

-

Frankland, E. (1860).[3][4] "On a new series of organic compounds containing boron." Proceedings of the Royal Society of London, 10, 568. Link

-

Li, W., Nelson, D. P., Jensen, M. S., et al. (2005).[5] "Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester." Organic Syntheses, 81, 89. (Describes the fundamental Li-exchange logic applicable to the 4-isomer). Link[5]

-

Miyaura, N., & Suzuki, A. (1995).[5] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

-

Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society, 139(37), 13156–13165. Link

-

Kitano, Y., & Arisawa, M. (2025). "Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands."[6][7] Chemical and Pharmaceutical Bulletin, 73(4), 327-335. Link

Sources

- 1. Protodeboronation - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. Boronic acid - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. researchgate.net [researchgate.net]

- 7. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

spectroscopic data of Pyridine-4-boronic acid hydrate

An In-depth Technical Guide to the Spectroscopic Data of Pyridine-4-boronic acid hydrate

This guide provides a comprehensive analysis of the spectroscopic data for this compound (C₅H₈BNO₃), a vital reagent in modern organic chemistry and drug development. As a key building block, particularly in Suzuki-Miyaura cross-coupling reactions, a thorough understanding of its structural and electronic properties through various spectroscopic techniques is paramount for ensuring reaction success, purity, and reproducibility.[1][2] This document moves beyond a simple recitation of data, offering insights into the causality behind experimental choices and the logic of spectral interpretation, grounded in established scientific principles.

Compound Overview and Safety

This compound is a white to off-white solid at room temperature.[3] The presence of the boronic acid functional group on the pyridine ring makes it a versatile synthetic intermediate. The "hydrate" designation indicates the presence of associated water molecules within the crystal lattice, which can influence its physical properties and spectral characteristics.

Chemical Identity and Properties:

| Identifier | Value | Source |

| IUPAC Name | pyridin-4-ylboronic acid;hydrate | [4] |

| CAS Number | 1256355-27-7 | [4] |

| PubChem CID | 46739021 | [4] |

| Molecular Formula | C₅H₈BNO₃ | [4] |

| Molecular Weight | 140.94 g/mol | [4] |

| Melting Point | >300 °C | [3][5] |

Safety and Handling: As a laboratory chemical, this compound requires careful handling. It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[6][7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should always be worn.[8] Work should be conducted in a well-ventilated fume hood to avoid inhalation of the powder.[7][8]

Integrated Spectroscopic Workflow

A multi-technique approach is essential for the unambiguous characterization of this compound. Each spectroscopic method provides a unique piece of the structural puzzle. The logical flow of analysis ensures that data from one technique corroborates and refines the interpretation of another.

Caption: Integrated workflow for the spectroscopic characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of molecular structure elucidation in solution. For this molecule, ¹H, ¹³C, and ¹¹B NMR are all highly informative.

Proton (¹H) NMR Spectroscopy

¹H NMR provides detailed information about the number, environment, and connectivity of protons in the molecule.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a standard 5 mm NMR tube.

-

Solvent Choice Rationale: DMSO-d₆ is often preferred as it can dissolve the compound well and allows for the observation of exchangeable protons (from -OH and H₂O), which would be lost in D₂O.

-

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer.

-

Data Acquisition: Record the spectrum at 25 °C, typically using 16-32 scans for a good signal-to-noise ratio.

-

Referencing: The chemical shifts (δ) are referenced to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

Data Interpretation: The pyridine ring exhibits a characteristic pattern. Due to the electron-withdrawing nature of the nitrogen atom and the boronic acid group, the aromatic protons are shifted downfield.

Expected ¹H NMR Chemical Shifts (in D₂O):

| Proton Assignment | Expected δ (ppm) | Multiplicity | Coupling Constant (J) | Rationale |

| H-2, H-6 | ~8.7 ppm | Doublet (d) | ~6 Hz | Protons adjacent to the nitrogen are highly deshielded. |

| H-3, H-5 | ~7.8 ppm | Doublet (d) | ~6 Hz | Protons meta to the nitrogen are less deshielded. |

| B(OH)₂, H₂O | Variable | Broad Singlet | N/A | Exchangeable protons; signal position and intensity depend on concentration, temperature, and water content. In D₂O, this signal will exchange and disappear. |

Note: Data is inferred from spectra of related pyridine boronic acids. Actual shifts may vary based on solvent and pH.[9]

Carbon-13 (¹³C) NMR Spectroscopy

¹³C NMR is used to confirm the carbon framework of the molecule.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (~20-30 mg) may be required for faster acquisition.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans (e.g., 1024 or more) is typically needed due to the low natural abundance of ¹³C.

Expected ¹³C NMR Chemical Shifts (in D₂O):

| Carbon Assignment | Expected δ (ppm) | Rationale |

| C-4 | ~140-145 ppm | Carbon directly attached to the boron atom; its signal can be broad due to quadrupolar relaxation of the attached boron. |

| C-2, C-6 | ~150-155 ppm | Carbons adjacent to the nitrogen are significantly deshielded. |

| C-3, C-5 | ~122-127 ppm | Carbons meta to the nitrogen. |

Note: Data is inferred from typical values for pyridine derivatives.[10][11]

Boron-11 (¹¹B) NMR Spectroscopy

As a boron-containing compound, ¹¹B NMR is a uniquely powerful tool. It provides direct information about the electronic environment and coordination state of the boron atom.[12]

Causality: Why ¹¹B NMR is Essential The ¹¹B nucleus (I = 3/2) is quadrupolar, and its chemical shift is highly sensitive to the geometry around the boron atom.[12] A trigonal planar geometry (sp² hybridization), as expected in the boronic acid, will have a distinct chemical shift from a tetracoordinate (sp³) boron, which can form if the compound interacts with Lewis bases. This makes ¹¹B NMR excellent for studying interactions and stability.

Caption: Correlation between boron coordination state and ¹¹B NMR chemical shift.

Experimental Protocol: ¹¹B NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Data Acquisition: Acquire a proton-decoupled ¹¹B spectrum. A reference standard, such as BF₃·OEt₂, is used (δ 0.0 ppm).

-

Expected Signal: For Pyridine-4-boronic acid, a relatively broad signal is expected in the range of δ 20-30 ppm , characteristic of a trigonal arylboronic acid.[13] The broadness is due to the quadrupolar nature of the ¹¹B nucleus.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: FTIR (ATR)

-

Sample Preparation: Place a small amount of the solid this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Spectrum: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum against the background.

-

Data Range: Typically scan from 4000 cm⁻¹ to 400 cm⁻¹.

Data Interpretation: The FTIR spectrum will show characteristic bands for the O-H, C=N, C=C, and B-O bonds.

Expected FTIR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3500 - 3200 (broad) | O-H Stretch | H₂O and B(OH)₂ (hydrogen-bonded) |

| ~1600 | C=N Stretch | Pyridine Ring |

| ~1560, ~1480 | C=C Stretch | Pyridine Ring |

| ~1350 | B-O Stretch | Boronic Acid |

| ~1200 | C-N Stretch | Pyridine Ring |

| ~750 | B-C Stretch | Boron-Carbon Bond |

Note: Data inferred from characteristic frequencies for pyridine and boronic acids.[6][14][15]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation patterns, further structural information. Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar molecule.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile, with a small amount of formic acid (for positive ion mode) or ammonia (for negative ion mode) to aid ionization.

-

Data Acquisition: Infuse the solution directly into the ESI source. Acquire spectra in both positive and negative ion modes.

Data Interpretation:

-

Molecular Ion: The primary goal is to identify the protonated molecule [M+H]⁺ in positive mode or the deprotonated molecule [M-H]⁻ in negative mode. For the anhydrous form (C₅H₆BNO₂), the expected exact mass is 123.049.

-

Expected m/z:

-

[M+H]⁺: 124.056

-

[M-H]⁻: 122.042

-

-

Fragmentation: Loss of water (-18) or the boronic acid group are common fragmentation pathways.

Caption: A plausible fragmentation pathway for Pyridine-4-boronic acid in positive ion ESI-MS.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the pyridine ring.

Experimental Protocol: UV-Vis

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, water, or acetonitrile). Prepare a blank using the same solvent.

-

Data Acquisition: Record the absorbance spectrum from approximately 200 nm to 400 nm.

Data Interpretation: Pyridine and its derivatives typically exhibit strong absorption bands below 300 nm corresponding to π → π* transitions. The exact position of the absorption maximum (λ_max) can be influenced by the solvent and the electronic nature of the substituents.[16] For Pyridine-4-boronic acid, an absorption maximum is expected around 250-270 nm .

Conclusion: A Unified Structural Portrait

The collective spectroscopic data provides a robust and self-validating confirmation of the structure of this compound. ¹H and ¹³C NMR define the pyridine core, ¹¹B NMR confirms the presence and state of the boronic acid, FTIR identifies all key functional groups, Mass Spectrometry verifies the molecular weight, and UV-Vis spectroscopy characterizes the electronic system. This integrated approach is indispensable for quality control, reaction monitoring, and advancing the application of this important chemical building block in research and development.

References

-

ResearchGate. ¹H NMR spectra of (N‐methyl)‐4‐pyridinium boronic acid (a) and a... Available at: [Link]

-

ResearchGate. ¹³C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Available at: [Link]

-

The Royal Society of Chemistry. Supplementary Information Heterocyclic Boronic Acids Display Sialic Acids Selective Binding under Hypoxic Tumor Relevant Acidic Environment. Available at: [Link]

-

PubChem, National Institutes of Health. This compound. Available at: [Link]

-

ACS Publications, The Journal of Physical Chemistry A. A Solid-State ¹¹B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. Available at: [Link]

-

PubChem, National Institutes of Health. (Pyridin-4-yl)boronic acid. Available at: [Link]

-

ResearchGate. (a) Changes in the ¹H NMR (left) and ¹¹B NMR (right) spectra of 4 (5... Available at: [Link]

-

DergiPark. Synthesis and crystal structure of new [Pyridine-4-boronic acid methyl ester and Nickel(II) dithiooxalate] compound. Available at: [Link]

-

ResearchGate. FTIR spectra of the pyridine adsorption on the catalysts and the... Available at: [Link]

-

ResearchGate. (a) Changes of the UV absorption spectra during the titration of 4.... Available at: [Link]

-

UNL Digital Commons. Coordination of Adsorbed Boron: A FTIR Spectroscopic Study. Available at: [Link]

-

Oakwood Chemical. This compound. Available at: [Link]

-

RSC Publishing. Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. Available at: [Link]

Sources

- 1. Pyridine-4-boronic acid | 1692-15-5 [chemicalbook.com]

- 2. What is Pyridine-4-boronic acid?_Chemicalbook [chemicalbook.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. This compound | C5H8BNO3 | CID 46739021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [oakwoodchemical.com]

- 6. (Pyridin-4-yl)boronic acid | C5H6BNO2 | CID 2734379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.dk [fishersci.dk]

- 8. fishersci.com [fishersci.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 16. Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Methodological & Application

using Pyridine-4-boronic acid hydrate in drug discovery

An Application Guide to Pyridine-4-boronic Acid Hydrate in Drug Discovery

Authored by a Senior Application Scientist

This document provides researchers, medicinal chemists, and drug development professionals with a comprehensive technical guide on the strategic application of this compound. Moving beyond a simple reagent listing, this note elucidates the chemical principles, provides field-proven protocols, and showcases the versatility of this critical building block in modern pharmaceutical development.

Strategic Overview: Why Pyridine-4-boronic Acid is a Powerhouse Intermediate

This compound (CAS: 1256355-27-7) has become an indispensable tool in the medicinal chemist's arsenal.[1] Its value stems from the convergence of two key chemical features: the boronic acid functional group and the pyridine ring.

-

The Boronic Acid Moiety: Boronic acids are exceptionally versatile intermediates, most renowned for their participation in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2] This reaction is one of the most robust and widely used methods for constructing carbon-carbon bonds, a fundamental process in assembling complex molecular scaffolds.[3] The boronic acid group is generally stable, relatively non-toxic, and its reactivity is well-understood and predictable, saving invaluable time in the drug development pipeline.[1][2]

-

The Pyridine Pharmacophore: The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of biologically active molecules and approved drugs.[4][5] Its nitrogen atom can act as a hydrogen bond acceptor, a crucial interaction for binding to biological targets like enzyme active sites. Furthermore, the ring system is a bioisostere for a phenyl group but offers distinct electronic properties and improved aqueous solubility. Pyridine derivatives have demonstrated efficacy in treating a wide range of diseases, including various cancers.[4][5]

The combination of these two features in a single molecule makes Pyridine-4-boronic acid a go-to reagent for efficiently introducing the vital 4-pyridyl moiety into potential drug candidates.[1]

Key Physicochemical Properties

| Property | Value | Source |

| CAS Number | 1692-15-5 (Anhydrous), 1256355-27-7 (Hydrate) | [6][7] |

| Molecular Formula | C₅H₆BNO₂ (Anhydrous) | [8] |

| Molecular Weight | 122.92 g/mol (Anhydrous) | [8] |

| Appearance | White to light yellow powder/crystal | [1][9] |

| Purity | Typically ≥96-98% | [6][7] |

| Melting Point | >300 °C | [6] |

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of Pyridine-4-boronic acid is the construction of 4-arylpyridines via the Suzuki-Miyaura coupling.[10] This substructure is a key component in numerous active pharmaceutical ingredients (APIs), particularly kinase inhibitors.[10][11]

The Catalytic Cycle: A Mechanistic Explanation

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.

-

Activation & Transmetalation: A base is required to activate the boronic acid, forming a more nucleophilic boronate species (-B(OH)₃⁻).[12] This boronate then transfers its organic group (the pyridyl ring) to the Pd(II) complex, displacing the halide. This is the transmetalation step.

-

Reductive Elimination: The two organic groups (aryl and pyridyl) on the Pd(II) complex couple and are eliminated from the metal center, forming the desired biaryl product and regenerating the Pd(0) catalyst to re-enter the cycle.[2]

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a reliable starting point for the coupling of this compound with a generic aryl bromide. Optimization of catalyst, ligand, base, and solvent may be required for specific substrates.

Materials:

-

Aryl bromide (1.0 mmol, 1.0 eq)

-

This compound (1.2 mmol, 1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

-

Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 mmol, 2.0 eq)

-

Solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 eq), this compound (1.2 eq), and the base (2.0 eq).

-

Catalyst Addition: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen) three times. Under a positive flow of inert gas, add the palladium catalyst (3 mol%).

-

Causality Note: An inert atmosphere is critical. The Pd(0) catalyst is sensitive to oxidation by air, which would render it inactive and halt the catalytic cycle.

-

-